1-Iodoisoquinoline

Aminocarbonylation Cross-coupling Isoquinoline-1-carboxamides

1-Iodoisoquinoline (19658-77-6) is the required building block for demanding cross-coupling. The weak C–I bond (~65 kcal/mol) enables complete Pd-catalyzed aminocarbonylation under mild conditions where Br/Cl fail. Suzuki-Miyaura yields 65–85% in 12h vs. 24–36h for bromo. Sonogashira proceeds at 25–60°C, preserving thermally sensitive substrates. Direct C-1 magnesiation/iodination delivers 96% yield. Solid state simplifies handling. Essential for oxoisoaporphine alkaloid synthesis and late-stage diversification. Choose 1-iodoisoquinoline for reliable cross-coupling results.

Molecular Formula C9H6IN
Molecular Weight 255.05 g/mol
CAS No. 19658-77-6
Cat. No. B010073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodoisoquinoline
CAS19658-77-6
Synonyms1-IODOISOQUINOLINE
Molecular FormulaC9H6IN
Molecular Weight255.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2I
InChIInChI=1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
InChIKeyFDDBUIWRNBGXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodoisoquinoline (CAS 19658-77-6) Properties and Procurement Overview


1-Iodoisoquinoline (C₉H₆IN, MW 255.06) is a halogenated isoquinoline derivative characterized by an iodine substituent at the C-1 position of the heteroaromatic bicyclic framework [1]. The compound exhibits a pale-yellow to yellow-green crystalline solid morphology at ambient temperature (20 °C) with a melting point range of 72–77 °C [2]. As a 1-haloisoquinoline, it serves as a versatile electrophilic building block in transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and aminocarbonylation protocols, enabling C–C and C–N bond construction at the C-1 position [3]. The iodine atom provides enhanced leaving-group ability and oxidative addition reactivity relative to lighter halogen analogs, positioning this compound as a strategic intermediate for medicinal chemistry, alkaloid synthesis, and materials science applications [4].

Why 1-Iodoisoquinoline Cannot Be Replaced by 1-Bromo- or 1-Chloroisoquinoline


In-class halogenated isoquinolines at the C-1 position are not functionally interchangeable due to substantial differences in oxidative addition kinetics, leaving-group aptitude, and catalytic compatibility. The C–I bond in 1-iodoisoquinoline (bond dissociation energy approximately 65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Br (≈80 kcal/mol) or C–Cl (≈95 kcal/mol) bonds in corresponding 1-bromo- and 1-chloroisoquinolines [1]. This kinetic advantage enables coupling reactions under milder thermal conditions and with broader substrate tolerance, particularly for sterically hindered or electron-deficient partners [2]. In aminocarbonylation studies, 1-iodoisoquinoline achieves complete conversion with Pd(OAc)₂/PPh₃ catalyst systems that fail to activate the chloro or bromo analogs effectively [3]. Additionally, iodine's larger van der Waals radius (1.98 Å vs. Br 1.85 Å, Cl 1.75 Å) and polarizability (≈5.3 ų vs. Br ≈3.0 ų, Cl ≈2.2 ų) confer enhanced halogen-bonding interactions that may influence supramolecular assembly and solid-state properties—a dimension entirely absent with lighter halogens [4]. Consequently, substituting a bromo- or chloro-analog without re-optimization of reaction parameters frequently results in incomplete conversion, reduced yields, or outright reaction failure, rendering 1-iodoisoquinoline the requisite choice for demanding cross-coupling applications.

Quantitative Comparative Evidence: 1-Iodoisoquinoline Versus Analogs


Palladium-Catalyzed Aminocarbonylation: Complete Conversion Achieved with 1-Iodoisoquinoline

In palladium-catalyzed aminocarbonylation, 1-iodoisoquinoline undergoes complete conversion to isoquinoline-1-carboxamides using the Pd(OAc)₂/PPh₃ catalyst system under 1 bar CO, achieving isolated yields of 55–89% across diverse amine substrates [1]. In contrast, 1-bromoisoquinoline under identical conditions exhibits only partial conversion (typically <50%) and 1-chloroisoquinoline demonstrates negligible reactivity without specialized ligands or elevated temperatures [2]. This reactivity hierarchy (I ≫ Br > Cl) directly reflects the lower C–I bond dissociation energy (≈65 kcal/mol) relative to C–Br (≈80 kcal/mol) and C–Cl (≈95 kcal/mol), facilitating the rate-determining oxidative addition step [3].

Aminocarbonylation Cross-coupling Isoquinoline-1-carboxamides

Suzuki-Miyaura Cross-Coupling: Regioselective C-1 Functionalization in Alkaloid Synthesis

In the total synthesis of oxoisoaporphine alkaloids, 1-iodoisoquinoline intermediates undergo Suzuki-Miyaura cross-coupling with methyl 2-boronobenzoates to afford methyl 2-(isoquinolin-1-yl)benzoates, which subsequently undergo intramolecular acylation to furnish the tetracyclic alkaloid core [1]. The use of 1-iodoisoquinoline enables this transformation under mild Pd(PPh₃)₄ catalysis (5 mol%) with Cs₂CO₃ as base in DME/H₂O at 80 °C for 12 h, achieving coupling yields of 65–85% across five distinct alkaloid targets [2]. In contrast, parallel experiments with 1-bromoisoquinoline required extended reaction times (24–36 h) and delivered yields reduced by 15–30 percentage points [3]. The superior performance of the iodo derivative is attributed to its lower activation barrier for oxidative addition to Pd(0), a kinetic advantage particularly pronounced with the sterically encumbered ortho-substituted boronate coupling partners employed in this synthesis [4].

Suzuki coupling Alkaloid synthesis Oxoisoaporphine

Sonogashira Coupling: Enhanced Reactivity Enables Late-Stage Functionalization

The Sonogashira coupling of 1-iodoisoquinoline with terminal alkynes proceeds efficiently using PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) in Et₃N at room temperature to 60 °C, achieving complete consumption of starting material within 4–8 h and isolated yields ranging from 70–92% for diverse alkynyl substrates [1]. By contrast, 1-bromoisoquinoline under identical conditions requires elevated temperatures (≥80 °C) and extended reaction times (12–24 h) to reach comparable conversion, while 1-chloroisoquinoline remains essentially unreactive under these standard Sonogashira conditions without specialized Pd precatalysts and elevated temperatures exceeding 100 °C [2]. This reactivity differential stems from the carbon–halogen bond strength hierarchy, wherein the weaker C–I bond undergoes facile oxidative addition to Pd(0) even at ambient temperature, enabling late-stage alkyne installation on thermally sensitive or complex molecular architectures [3].

Sonogashira coupling Alkyne functionalization Late-stage diversification

Synthesis Efficiency: High-Yield Preparation from Isoquinoline via Regioselective C-1 Metalation

1-Iodoisoquinoline can be synthesized directly from isoquinoline via regioselective C-1 magnesiation using TMPMgCl·LiCl (Turbo-Grignard) at room temperature, followed by iodination with I₂ at −20 °C, delivering a 96% isolated yield after purification [1]. The metalation proceeds with >98% conversion (GC-monitored) within 2 h and exhibits complete regioselectivity for the C-1 position over competing C-3 or C-4 metalation pathways [2]. In contrast, the corresponding bromination of isoquinoline under analogous directed ortho-metalation conditions with NBS or Br₂ typically achieves yields of 70–85%, with detectable levels of regioisomeric contamination [3]. The near-quantitative yield and high regiochemical fidelity of this iodo-functionalization protocol reduce material waste and purification burden in multistep synthetic sequences, lowering effective cost per mole of functionalized intermediate.

Regioselective metalation Synthesis yield TMPMgCl·LiCl

Commercial Purity and Physical Specification: Benchmark Quality for Reproducible Research

Commercial 1-iodoisoquinoline is routinely supplied at ≥97–98% purity (GC assay) with a melting point range of 72–77 °C, as documented by multiple major chemical suppliers . This purity specification compares favorably with 1-bromoisoquinoline, which is commonly offered at 95–97% purity with broader melting point variability (typically 38–42 °C, liquid at room temperature), and 1-chloroisoquinoline, which is supplied as a liquid (mp ≈ 30–32 °C) with purity specifications ranging from 95–98% but exhibiting greater susceptibility to hydrolytic degradation during storage [1]. The solid-state form of 1-iodoisoquinoline at ambient temperature facilitates accurate weighing, handling, and long-term storage stability relative to the liquid bromo and chloro analogs, which are prone to evaporation, oxidative discoloration, and moisture absorption . Furthermore, the higher molecular weight of the iodo derivative (255.06 g/mol vs. Br 208.05 g/mol, Cl 163.60 g/mol) enables more precise mass measurement in small-scale reactions, reducing relative weighing error in medicinal chemistry and materials science applications [2].

Purity specification Procurement quality Melting point

Optimal Application Scenarios for 1-Iodoisoquinoline (CAS 19658-77-6)


Medicinal Chemistry: Isoquinoline-1-Carboxamide Library Synthesis via Aminocarbonylation

1-Iodoisoquinoline serves as the preferred substrate for palladium-catalyzed aminocarbonylation to generate isoquinoline-1-carboxamide libraries. As demonstrated by Kollár et al., complete conversion is achieved under mild conditions (1 bar CO, Pd(OAc)₂/PPh₃ or Pd(OAc)₂/XantPhos, 50–100 °C, 2–8 h) with isolated yields of 55–89% across diverse amine coupling partners including amino acid esters and aromatic amines [1]. The bromo and chloro analogs fail to achieve comparable conversion under these conditions, requiring either harsher thermal regimes or specialized ligand systems that increase cost and reduce functional group tolerance. This scenario is directly supported by the aminocarbonylation evidence presented in Section 3, where the iodo derivative demonstrated complete conversion and synthetically useful yields that the bromo and chloro analogs cannot match under identical parameters [2].

Natural Product Synthesis: Oxoisoaporphine Alkaloid Assembly via Sequential Suzuki Coupling

The total synthesis of oxoisoaporphine alkaloids (menisporphine, dauriporphine, and analogs) relies critically on the efficient Suzuki-Miyaura coupling of 1-iodoisoquinoline intermediates with methyl 2-boronobenzoates. Melzer and Bracher reported that 1-iodoisoquinoline derivatives undergo this transformation in 65–85% yield over 12 h at 80 °C using standard Pd(PPh₃)₄ catalysis, whereas the corresponding 1-bromoisoquinolines require 24–36 h and deliver yields 15–30 percentage points lower [3]. The iodo-specific reactivity is essential for constructing the tetracyclic oxoisoaporphine core, as the intramolecular acylation step is sensitive to residual starting material and byproducts that accumulate during slower bromo-coupling reactions. Two of the synthesized alkaloids demonstrated strong cytotoxicity against HL-60 tumor cells, underscoring the biomedical relevance of this synthetic route [4].

Late-Stage Functionalization: Room-Temperature Sonogashira Alkynylation

For late-stage diversification of complex molecular architectures containing thermally sensitive functionality, 1-iodoisoquinoline enables Sonogashira coupling with terminal alkynes at or near ambient temperature (25–60 °C) using PdCl₂(PPh₃)₂/CuI in Et₃N, achieving 70–92% yields within 4–8 h [5]. The bromo analog requires ≥80 °C and extended reaction times (12–24 h), while the chloro analog remains unreactive below 100 °C. This temperature differential of ≥20 °C is decisive when functionalizing intermediates that decompose, epimerize, or undergo undesired side reactions at elevated temperatures. The evidence from Section 3 establishes that 1-iodoisoquinoline's C–I bond dissociation energy (≈65 kcal/mol) directly enables this low-temperature oxidative addition to Pd(0), a kinetic advantage absent in lighter halogen analogs [6].

Large-Scale Preparative Synthesis: High-Yield C-1 Functionalization from Isoquinoline

When preparing multi-gram quantities of 1-substituted isoquinoline building blocks, the direct synthesis of 1-iodoisoquinoline from isoquinoline via TMPMgCl·LiCl-mediated C-1 magnesiation and subsequent iodination offers a high-efficiency route with 96% isolated yield and exclusive C-1 regioselectivity [7]. This compares favorably to bromination protocols that typically yield 70–85% with potential regioisomeric contamination requiring chromatographic separation. The 96% yield represents a 11–26 percentage point advantage that translates to lower raw material costs per unit mass and reduced solvent/purification expenditure in large-scale campaigns. The solid physical state of the iodo product further facilitates handling and storage relative to liquid bromo and chloro analogs, which is particularly relevant for inventory management in process chemistry and CRO settings [8].

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